methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate
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Overview
Description
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cyclopentene derivative, which undergoes hydroxylation and subsequent esterification to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the ester functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A similar compound with a cyclohexene ring instead of a cyclopentene ring.
Methyl (3S)-3-hydroxy-2-methylcyclohexene-1-carboxylate: A direct analog with a cyclohexene ring.
Uniqueness
Methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-2-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-6(8(10)11-2)3-4-7(5)9/h7,9H,3-4H2,1-2H3/t7-/m0/s1 |
InChI Key |
DOESJFJBTPJVDA-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(CC[C@@H]1O)C(=O)OC |
Canonical SMILES |
CC1=C(CCC1O)C(=O)OC |
Origin of Product |
United States |
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